Product packaging for Decacyclene(Cat. No.:CAS No. 191-48-0)

Decacyclene

Cat. No.: B1669996
CAS No.: 191-48-0
M. Wt: 450.5 g/mol
InChI Key: CUIWZLHUNCCYBL-UHFFFAOYSA-N
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Description

Historical Context and Discovery of Decacyclene

This compound, with the chemical formula C₃₆H₁₈, was first synthesized in 1903 by Karol Dziewonski in Krakow, Poland. researchgate.net This initial synthesis was achieved through the dehydrogenation of acenaphthene (B1664957) using elemental sulfur at elevated temperatures, ranging from 205 to 295 °C. researchgate.net The molecular weight of this compound was subsequently determined using ebullioscopy in boiling nitrobenzene. researchgate.net Early studies also investigated its resistance to strong oxidizing agents, noting its high stability, although oxidative degradation could occur under harsh conditions, such as heating with CrO₃/H₂SO₄. researchgate.net

Structural Classification within Polycyclic Aromatic Hydrocarbons (PAHs)

This compound belongs to the class of polycyclic aromatic hydrocarbons (PAHs), which are organic compounds composed of multiple fused aromatic rings. wikipedia.org While many PAHs are characterized by their planar structures, this compound is a notable exception due to its specific arrangement of fused rings. wikipedia.org PAHs are often studied for their electronic properties and potential applications in materials science and organic electronics.

Propeller-like Structure and Non-Planarity

A defining characteristic of this compound is its non-planar, twisted, propeller-like structure. medchemexpress.comnih.govresearchgate.net Although its structure initially appears to regain the D₃h symmetry of its central trindenyl core, non-bonded repulsions between hydrogen atoms on neighboring naphthyl groups force the molecule to adopt a chiral C₃ propeller geometry. mdpi.com Crystal structure analysis confirms this non-planar twisted form in the solid state. medchemexpress.com This propeller shape is even more pronounced when organometallic units are attached to the molecule. mdpi.com Crystals of this compound can also exhibit a helical morphology, particularly when grown from organic solvents. researchgate.net Powder X-ray diffraction studies suggest that these helical crystals share the same unit cell, space group, and chiral crystal structure as the single crystals. researchgate.net

Implications of Molecular Geometry on Research Avenues

The unique non-planar geometry of this compound has significant implications for various research avenues. Its twisted structure influences its solid-state packing, leading to columnar arrangements. nih.gov The non-planarity and resulting chirality are of interest in studies related to materials with specific optical or electronic properties. medchemexpress.comresearchgate.net Furthermore, the propeller shape affects intermolecular interactions, such as π-π stacking, which plays a role in the formation of aggregated structures like nanowires and thin films. theiet.orgnih.govresearchgate.netnih.gov The deviation from planarity can also influence the electronic delocalization within the molecule, although studies suggest that in some non-planar systems, this deviation leads to relatively small changes in cyclic π-electron delocalization. rsc.org The ability of this compound to form stable, freestanding thin films held together solely by supramolecular interactions, despite its non-planar structure, highlights the importance of these geometric considerations in materials science. nih.gov

Overview of Key Research Areas and Significance

This compound is a subject of research across several key areas, driven by its unique structural and electronic characteristics. It is explored in chemical synthesis, including studies on its formation through methods like palladium-catalyzed trimerization of strained cycloalkynes or thermal trimerization of acenaphthylene. researchgate.netwikiwand.com Its potential as a precursor for larger carbon structures, such as fullerenes, has been investigated through pyrolysis. researchgate.netpreprints.org

In materials science, this compound is studied for its optoelectronic properties and its ability to form crystalline nano/microwires and non-covalent thin films. theiet.orgresearchgate.netnih.gov These structures show potential for applications in sensors and electronic devices. theiet.org Research also focuses on functionalized this compound derivatives, such as this compound triimide and cyclopentannulated decacyclenes, to tune their electronic and redox properties for use as electron acceptors in organic electronics and photovoltaic devices. nih.govresearchgate.netnih.govcsic.esresearchgate.net Studies using techniques like scanning tunneling microscopy (STM) provide insights into the adsorption behavior and dimerization of this compound molecules on surfaces, revealing the interplay between surface-molecule and molecule-molecule interactions. nih.govaip.org The synthesis of water-soluble this compound derivatives has also been explored to broaden its potential applications. tandfonline.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H18 B1669996 Decacyclene CAS No. 191-48-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

decacyclo[24.7.1.14,8.115,19.02,25.03,13.014,24.030,34.012,36.023,35]hexatriaconta-1(33),2,4,6,8(36),9,11,13,15,17,19(35),20,22,24,26,28,30(34),31-octadecaene
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InChI

InChI=1S/C36H18/c1-7-19-8-2-14-23-28(19)22(13-1)31-32(23)34-26-17-5-11-21-12-6-18-27(30(21)26)36(34)35-25-16-4-10-20-9-3-15-24(29(20)25)33(31)35/h1-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUIWZLHUNCCYBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C4=C5C6=CC=CC7=C6C(=CC=C7)C5=C8C9=CC=CC1=C9C(=CC=C1)C8=C4C3=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4059754
Record name Diacenaphtho[1,2-j:1',2'-l]fluoranthene
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Molecular Weight

450.5 g/mol
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CAS No.

191-48-0
Record name Decacyclene
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Record name Diacenaphtho[1,2-j:1',2'-l]fluoranthene
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Synthetic Methodologies and Reaction Pathways of Decacyclene

Established Synthetic Routes and Mechanistic Insights

Two principal approaches have been developed for the synthesis of Decacyclene: the aldol (B89426) cyclotrimerization of acenaphthenone derivatives and the high-temperature pyrolysis of aromatic precursors.

Aldol Cyclotrimerization of Acenaphthenone Derivatives

The aldol cyclotrimerization of acenaphthenone derivatives is a widely utilized method for the synthesis of this compound and its substituted analogs researchgate.net. This approach leverages the reactivity of acenaphthenone, a cyclic ketone.

Reaction Mechanism and Precursor Design

The aldol cyclotrimerization proceeds through a stepwise mechanism involving aldol additions and subsequent cyclization and aromatization steps . The reaction is initiated by the formation of an enolate from an acenaphthenone derivative. Precursor design often involves incorporating substituents on the acenaphthenone core to influence solubility and prevent unwanted stacking interactions in the final this compound product, as demonstrated with 4,7-di-tert-butylacenaphthenone yielding a hexa-tert-butyl substituted this compound .

Role of Lewis Acid Catalysis (e.g., TiCl₄)

Lewis acids, particularly titanium tetrachloride (TiCl₄), play a crucial role in catalyzing the aldol cyclotrimerization of acenaphthenone derivatives researchgate.net. TiCl₄ acts as both a Lewis acid catalyst and a dehydrating agent . Its function as a Lewis acid involves coordinating to the carbonyl oxygen of the acenaphthenone, which increases the acidity of the α-hydrogens, thereby facilitating enolate formation . Lewis acids like TiCl₄ are known to be effective in promoting various carbon-carbon bond forming reactions, including aldol reactions and cyclizations brynmawr.educolab.wskuleuven.beresearchgate.net.

Enolization and Nucleophilic Attack

The mechanism begins with the enolization of the acenaphthenone derivative, promoted by the Lewis acid catalyst . Enolates are nucleophilic species formed by the deprotonation of a carbonyl compound at the α-carbon khanacademy.orgpitt.edumasterorganicchemistry.com. The enolate then performs a nucleophilic attack on the carbonyl carbon of a second molecule of the acenaphthenone derivative, leading to the formation of a dimeric intermediate . This nucleophilic addition is a fundamental step in aldol reactions pitt.eduwikipedia.orgrichmond.edu.

Intramolecular Aldol Condensation and Aromatization

Following the initial nucleophilic attack, subsequent intramolecular aldol condensation reactions occur, building the polycyclic core of this compound chemistrysteps.com. These cyclization steps are followed by dehydration, which drives the reaction forward by restoring aromaticity to the newly formed rings researchgate.netrsc.orguobabylon.edu.iq. The stabilization gained through aromatization is a significant driving force for this reaction sequence researchgate.net. This series of intramolecular cyclizations and aromatization ultimately yields the highly conjugated this compound system.

Pyrolysis of Aromatic Precursors

This compound can also be synthesized through the high-temperature pyrolysis of aromatic precursors . This method typically involves subjecting suitable polycyclic aromatic hydrocarbons to very high temperatures, often in the range of 1200–1300°C . Pyrolysis at such extreme temperatures can lead to complex reaction pathways, including cyclodehydrogenation and rearrangement, ultimately forming the stable this compound structure capes.gov.brpreprints.org. This method has been used to produce thermally stable products, including fullerene-related derivatives . For instance, flash vacuum pyrolysis (FVP) of this compound has been explored as a route to circumtrindene (B1246824) capes.gov.brbc.edu.

Cyclodehydrogenation of Polyaromatic Precursors (e.g., hexabenzocoronene derivatives)

Cyclodehydrogenation is a common strategy for the synthesis of large polycyclic aromatic hydrocarbons, involving the formation of new carbon-carbon bonds through the removal of hydrogen atoms. This compound is reported to be typically synthesized via cyclodehydrogenation of smaller polyaromatic precursors, such as hexabenzocoronene derivatives, often under high-temperature vacuum conditions. While detailed reaction pathways specifically demonstrating the conversion of hexabenzocoronene derivatives directly to this compound via standard cyclodehydrogenation within the provided literature are not extensively described, the general principle of using cyclodehydrogenation for constructing extended π-systems from suitable precursors is well-established in PAH synthesis. researchgate.netnih.govsgitolab.com High-temperature techniques like pyrolysis have also been associated with this compound, sometimes leading to the formation of smaller fullerene-related structures from this compound itself. researchgate.net

Palladium-Catalyzed Trimerization of Strained Cycloalkynes

A more elegant synthetic route to this compound utilizes the palladium-catalyzed trimerization of strained cycloalkynes. researchgate.net This method offers a controlled approach to constructing the this compound core.

A key aspect of this trimerization route is the in situ formation of acenaphthyne. Acenaphthyne, a strained cycloalkyne, is generated from a suitable disubstituted acenaphthene (B1664957) precursor through a caesium fluoride-initiated elimination reaction. researchgate.net This in situ generation is crucial due to the reactive nature of strained alkynes.

The in situ formed acenaphthyne undergoes palladium-catalyzed cyclotrimerization to yield this compound. This process is described as a [2+2+2] cycloaddition. Palladium complexes, such as Pd₂(dba)₃, have been reported as catalysts for this transformation. This palladium-catalyzed cyclotrimerization has been noted as a milder and more efficient procedure compared to uncatalyzed methods for synthesizing this compound from strained cycloalkynes, which often result in very low yields.

Detailed Research Findings: Palladium-Catalyzed Trimerization Yield

PrecursorCatalystYield (%)Reference
AcenaphthynePd₂(dba)₃23

Note: Yields are based on the reported isolated yields from the cited literature.

In Situ Formation of Acenaphthyne

Advanced Synthetic Strategies for this compound Derivatives

Beyond the synthesis of the parent this compound molecule, significant effort has been directed towards the synthesis of functionalized derivatives, which can exhibit tailored electronic and physical properties.

This compound-tri-anhydride (DTA) is a known derivative of this compound that features three anhydride (B1165640) functional groups. DTA holds promise for applications in the field of organic electronics, particularly as an electron acceptor material. While the detailed synthetic pathway specifically leading to DTA was not explicitly provided in the search results, it is referenced as a precursor for the synthesis of this compound triimide (DTI). The synthesis of polyimide dendrimers incorporating this compound and perylene (B46583) units also highlights the importance of anhydride precursors in accessing such structures.

This compound monoimides (DCMIs) are another class of this compound derivatives that have been synthesized and investigated. A method for the synthesis of DCMIs involves Diels-Alder cycloadditions between diacenaphtheno[1,2-b;1',2'-d]thiophenes (DATs) and N-alkylacenaphthylene-5,6-dicarboximides (AIs). This reaction can lead to the formation of both 1:1 adducts (DCMIs) and 1:2 adducts (BAIAs), with the latter often being the major products, particularly at elevated temperatures. The regioselectivity of this Diels-Alder reaction is influenced by factors such as temperature, which affects orbital overlap between the reactants.

Synthesis of this compound Triimides

This compound triimides are a class of functionalized this compound derivatives that exhibit electroactive properties and are being explored as n-type materials for organic semiconducting devices. chemistryviews.orgresearchgate.net

One method for synthesizing this compound triimides involves a hextuple Friedel–Crafts carbamylation. chemistryviews.orgresearchgate.net Another synthetic route entails the imidation of this compound trianhydride with amines. beishide.com For example, the reaction of this compound trianhydride with n-octylamine or 2,2,3,3,4,4,4-heptafluorobutylamine (B1329306) in N,N-dimethylformamide (DMF) has been reported to yield the corresponding trinaphtho-[3.3.3]propellane triimides in 50% yield. beishide.com Although this snippet refers to a propellane triimide, the methodology of imidation of a trianhydride with amines is relevant to the synthesis of this compound triimides from this compound trianhydride.

Solid-phase synthesis techniques have also been employed for the creation of self-assembling peptide trimers incorporating the this compound triimide unit. nih.govacs.org This approach involves the reaction of this compound trianhydride with a peptide-functionalized resin, leading to the formation of imide bonds. nih.govacs.org

Hydrosolubilization and Water-Soluble Derivatives

Due to its highly aromatic nature, this compound typically exhibits limited solubility in water. Hydrosolubilization, the process of making a substance water-soluble, is important for expanding the potential applications of this compound, particularly in biological or aqueous systems.

A mild-condition reductive/oxidative protocol has been successfully applied to this compound to yield water-soluble oxygenated amphiphilic materials. orcid.orgresearchgate.nettandfonline.com This one-pot reaction is carried out under mild conditions (room temperature, 0.1 MPa). tandfonline.com The process involves the chemical reduction of this compound followed by stirring in the presence of molecular oxygen. researchgate.nettandfonline.com

The resulting water-soluble products have been characterized using various spectroscopic techniques, including solution ¹H NMR, solid-state ¹³C CPMAS NMR, vibrational, electron, and mass spectroscopies. tandfonline.com Elemental analysis using EDX suggests an average content of oxygenated moieties of approximately 3-4 oxygen units per this compound molecule in the water-soluble products. tandfonline.com These oxygenated functionalities are believed to be covalently attached to the this compound framework. tandfonline.com

Functionalization for Enhanced Properties

Functionalization of this compound, similar to other polycyclic aromatic hydrocarbons and carbon nanomaterials, is a key strategy to tailor its properties for specific applications. mdpi.commdpi.com By introducing different functional groups, the electronic, optical, and solubility characteristics of this compound can be modified. mdpi.commdpi.comnih.gov

The synthesis of this compound triimides, as discussed earlier, is a prime example of functionalization that imparts electroactive properties and enables self-assembly, making them promising for organic electronic devices. chemistryviews.orgresearchgate.net The introduction of imide groups alters the electron-accepting capabilities of the this compound core. researchgate.net

The hydrosolubilization of this compound through the addition of oxygenated moieties is another significant functionalization that dramatically changes its solubility profile, rendering it amphiphilic and water-soluble. orcid.orgresearchgate.nettandfonline.com This type of functionalization is crucial for applications requiring dispersion or interaction in aqueous environments.

In a broader context, functionalization of carbon-based materials can lead to changes in surface energy, improved coupling with other substances, enhanced solubility, and the introduction of new properties such as luminescence. mdpi.commdpi.com Covalent functionalization can significantly impact the optoelectronic properties of materials. nih.gov

Optimization of Synthetic Yield and Purity

Optimizing the synthetic yield and purity of this compound and its derivatives is essential for efficient and cost-effective production, particularly for potential industrial applications. General strategies for chemical reaction optimization involve systematically studying and controlling various reaction parameters. nih.govbeilstein-journals.org

Design of Experiments (DoE) is a widely used statistical approach for optimizing chemical processes by building models that describe the relationship between experimental inputs (factors like temperature, reaction time, catalysts, solvents) and outputs (yield, purity). nih.govbeilstein-journals.org

In the aldol cyclotrimerization route to this compound derivatives, the use of tert-butyl substituents on the acenaphthenone precursors has been shown to enhance solubility and prevent undesirable π-π stacking during crystallization, which facilitates the isolation of high-purity products.

For high-temperature synthesis methods like pyrolysis, achieving high yields can be challenging. The flash vacuum pyrolysis of this compound to produce circumtrindene, for instance, requires extreme temperatures (1200–1300°C) and results in a low yield (less than 1%). beilstein-journals.org While this is a conversion of this compound, it highlights that high-temperature processes involving large PAHs can be demanding in terms of yield.

Purity of synthesized compounds can be assessed using analytical techniques such as quantitative NMR (qNMR), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC). orgsyn.org Recrystallization in appropriate solvents, such as chlorinated solvents, can be employed to improve the crystallinity and purity of the product. Optimizing reaction conditions, including temperature, reaction time, catalyst selection, and solvent choice, plays a critical role in maximizing yield and minimizing the formation of impurities. nih.govbeilstein-journals.org

Reactivity Studies and Chemical Transformations of Decacyclene

Electron Transfer and Redox Chemistry

The electron transfer and redox chemistry of decacyclene are fundamental to its application in various fields, including organic electronics and the stabilization of unusual charge states.

Formation of Polyanionic Species

This compound can undergo reduction to form polyanionic species. The reduction of this compound in tetrahydrofuran (B95107) (THF) using potassium metal, for instance, yields a red-brown solution containing these polyanionic species. mdpi.com Research has shown that reduction with alkaline metals can lead to the formation of this compound radical anions, dianions, a radical trianion, and even a tetraanion. These species are generated through single or multiple electron transfer events. researchgate.net The structures of these alkaline salts containing polyanionic this compound have been discussed in terms of factors such as the reduction potentials of the alkaline metals, cation solvation, anion charges, and cation radii. researchgate.net In some cases, the this compound radical anions can form channels occupied by cations in the crystal structure. researchgate.net

Electron Acceptor Properties (e.g., DTA)

This compound derivatives, such as this compound trianhydride (DTA), demonstrate significant electron acceptor properties, making them promising materials for organic electronics. csic.esresearchgate.netnih.govacs.org The introduction of electron-deficient anhydride (B1165640) functional groups in DTA enhances its electron affinity. csic.es DTA has been explored as an ideal electron acceptor material, particularly at functional interfaces. csic.esresearchgate.netnih.govacs.org

Charge Transfer at Interfaces

Studies investigating the electronic properties of interfaces between DTA and metal surfaces, such as Au(111) and Ag(111), have revealed the occurrence of charge transfer. csic.esresearchgate.netnih.govacs.org On Ag(111), combined valence band photoemission and X-ray absorption measurements indicate that electron transfer from the substrate to the DTA monolayer sets in. csic.esresearchgate.netnih.govacs.org Density functional theory (DFT) calculations support these experimental findings and provide insight into the interface charge transfer processes. csic.esresearchgate.netnih.govacs.org The energy level alignment at these metal-organic interfaces is crucial for understanding charge injection in electronic devices. researchgate.net

Organometallic Chemistry and Complexation

This compound participates in organometallic chemistry, acting as a ligand to form various metal complexes, notably triple-decker structures.

Formation of Triple-Decker Complexes

This compound is known to form triple-decker sandwich complexes with transition metal fragments. mdpi.comnih.govresearchgate.net Several such complexes have been reported, often synthesized by reacting polyanionic species of this compound with appropriate organometallic reagents. mdpi.com

Coordination to Transition Metals (e.g., Ni, Fe)

This compound can coordinate to transition metals such as nickel (Ni) and iron (Fe) to form these triple-decker complexes. mdpi.comnih.govresearchgate.netchem960.comnih.govhhu.deacs.org For example, the reaction of reduced this compound with [(η⁵-C₅Me₄Et)Ni(η²-acac)] (where C₅Me₄Et is tetramethyl(ethyl)cyclopentadienyl and acac is acetylacetonate) furnishes nickel triple-decker complexes, in which the organo-nickel fragments can bond in an η³-fashion to the central arene ring. mdpi.comhhu.de

Similarly, reactions involving [(η⁵-C₅Me₄Et)FeCl(tmeda)] (where tmeda is N,N,N′,N′-tetramethylethylenediamine) with polyanionic this compound solutions yield iron triple-decker complexes, such as [{(η⁵-C₅Me₄Et)Fe}₂(μ₂-η⁶:η⁶-decacyclene)] and [{(η⁵-C₅Me₄Et)Fe}₄(μ₂-η⁶:η⁶:η⁶:η⁶-decacyclene)]. mdpi.comnih.gov In these iron complexes, the metal complexation occurs on opposite faces of the π perimeter in an alternating mode, involving η⁶ coordination. mdpi.comnih.gov Cyclovoltammetric studies of these iron complexes indicate a strong interaction between the iron atoms. nih.gov The successful synthesis of these complexes demonstrates that both five- and six-membered π subunit sets of this compound are prone to metal complexation, with a site preference observed for complexation with [Cp(R)]iron, -cobalt, and -nickel fragments. nih.gov

Table: Selected this compound Metal Complexes

ComplexMetalCoordination Mode to this compoundReference
[{(η⁵-C₅Me₄Et)Ni}₂(μ-η³:η³-decacyclene)]Nickelη³:η³ mdpi.comhhu.de
[{(η⁵-C₅Me₄Et)Fe}₂(μ₂-η⁶:η⁶-decacyclene)]Ironη⁶:η⁶ mdpi.comnih.gov
[{(η⁵-C₅Me₄Et)Fe}₄(μ₂-η⁶:η⁶:η⁶:η⁶-decacyclene)]Ironη⁶:η⁶:η⁶:η⁶ mdpi.comnih.gov
Bonding and Hapticity in Metal-Decacyclene Complexes

This compound can act as a ligand in organometallic complexes, forming various structures with transition metals. Studies have shown the formation of triple-decker sandwich complexes with metal fragments such as [(η⁵-C₅Me₄Et)Fe] and [(η⁵-Me₅C₅)Ni] mdpi.comhhu.denih.gov. In these complexes, the metal fragments coordinate to the π-system of the this compound core.

The bonding in metal-decacyclene complexes involves interactions between the metal d-orbitals and the π-orbitals of the this compound ligand. The hapticity (η) describes the number of contiguous atoms in a ligand that are coordinated to a metal center. In this compound complexes, different hapticities have been observed. For instance, iron fragments have been shown to coordinate in an η⁶ fashion to the naphthalene (B1677914) units of this compound mdpi.comnih.gov. Nickel fragments have been reported to coordinate in a (η³:η³)-bis(enyl) fashion to the central arene ring hhu.de.

The specific hapticity and bonding mode are influenced by the nature of the metal, the ancillary ligands, and the reaction conditions mdpi.comhhu.de. The coordination can occur on opposite faces of the π perimeter in an alternating mode, leading to slipped triple-decker structures nih.gov. Theoretical calculations, such as Extended Hückel Molecular Orbital (EHMO) calculations, have been used to understand the bonding and arene lability in these complexes hhu.de.

Reactivity of Organometallic Complexes

For example, certain nickel triple-decker complexes of this compound have shown reactivity towards diorganyl dichalcogenides (R-E-E-R, where E = S, Se, Te), leading to the formation of organonickel chalcogenato complexes through the cleavage of the E-E bond hhu.de. These complexes have also demonstrated the capability for Csp²-H activation of substrates like azobenzene (B91143) and [(dimethylamino)methyl]ferrocene, resulting in the formation of orthometallated complexes containing five-membered metallacycles hhu.de.

The lability of the arene ligand in these complexes can be related to the filling of metal-arene antibonding orbitals, as suggested by theoretical studies hhu.de. This lability can facilitate reactions such as π-arene exchange hhu.de.

Ligand Behavior and Metal Ion Interactions

This compound acts as a π-ligand, coordinating to metal ions through its extended aromatic system. Its ability to form stable complexes with various transition metals, including iron, nickel, and silver, highlights its versatility as a ligand mdpi.comhhu.denih.govacs.org. The interaction between this compound and metal ions can lead to the formation of extended structures, such as the one- to three-dimensional structures observed in silver(I) complexes with polycyclic aromatic compounds, where metal atoms are sandwiched between polycyclic systems acs.org.

Studies on the interaction of this compound tri-anhydride (DTA) with metal surfaces like Au(111) and Ag(111) have shown that electron transfer from the substrate to the surface can occur, particularly on Ag(111) researchgate.net. This indicates a chemical interaction or bonding between the molecule and the metal surface, which can affect the electronic structure of the system researchgate.net.

Self-Assembly and Dimerization

This compound and its derivatives exhibit interesting self-assembly properties, driven by intermolecular interactions. These properties are crucial for their potential applications in organic electronic devices and nanoscale structures theiet.orgresearchgate.netnih.gov.

π-π Stacking Interactions

A key driving force for the self-assembly and aggregation of this compound molecules is π-π stacking interactions wikiwand.comtheiet.orgresearchgate.netnih.govuniversiteitleiden.nl. The extended π-electron system of this compound allows for favorable attractive forces between the stacked aromatic planes of adjacent molecules theiet.orgresearchgate.net. These interactions lead to the formation of aggregated structures, such as crystalline nano/microwires, where molecules are held together by π-π interactions theiet.org.

In this compound crystalline wires, the molecules have been observed to orient with their long axis perpendicular to the wires, and the π-π stacking direction parallel to the wire axis theiet.org. This ordered arrangement is a direct consequence of the directional nature of π-π stacking theiet.org. The strength and nature of π-π interactions can be influenced by the molecular structure and the surrounding environment universiteitleiden.nl.

This compound triimides (DTI), derivatives of this compound, also exhibit self-assembling propensities driven by π-π stacking, leading to the formation of different nanostructures depending on the substituents researchgate.netnih.gov.

Dimer Formation on Surfaces

The dimerization of this compound has been observed on metal surfaces, such as Cu(100) and Cu(111), using low-temperature scanning tunneling microscopy (STM) nih.govaip.orguni-bielefeld.de. These studies provide insights into the initial stages of self-assembly and the molecule-surface interactions nih.govuni-bielefeld.de.

On these surfaces, both monomeric and dimeric forms of this compound have been observed nih.gov. The dimerization involves two this compound molecules stacking by aligning their molecular planes in a parallel fashion with respect to the surface nih.gov. Evidence of both dimer formation and dissociation has been reported, highlighting the dynamic nature of these surface-supported assemblies nih.gov. The formation of dimers on surfaces demonstrates the interplay between surface-molecule and molecule-molecule interactions nih.gov.

The observation of dimerization on surfaces is consistent with the propensity of this compound to engage in π-π stacking interactions nih.govaip.org. Surface reconstruction induced by adsorbates can also play a role in facilitating the formation of ordered molecular arrangements, including dimers au.dk.

Photoreactivity and Excited State Dynamics

The photophysical properties and excited state dynamics of this compound and its derivatives are relevant for their potential use in optoelectronic applications theiet.orgresearchgate.netnih.gov. Studies have investigated the absorption and emission characteristics, as well as the behavior of excited states upon photoexcitation nih.govresearchgate.netacs.org.

This compound triimides (DTI) have been explored for their photophysical properties. The UV-Vis spectral properties of DTI can be broadened in the solid state compared to solution, although the primary absorption maximum may remain similar researchgate.net. Acidification of DTI samples has been shown to cause an enhancement of emission intensity researchgate.net.

Research on related polyimide dendrimers containing this compound and perylene (B46583) units has investigated photoinduced charge-separated (CS) states formed on the femtosecond timescale upon visible excitation researchgate.net. In these systems, different CS states can form and decay independently with varying lifetimes researchgate.net. The kinetics of charge separation and charge recombination processes are influenced by the molecular geometric structure researchgate.net.

Studies on other aromatic imides and diimide radical anions have explored the excited doublet states and their lifetimes, which are relevant for their potential as electron donors in electron-transfer systems for molecular electronics and solar energy conversion researchgate.net. While these studies may not directly focus on this compound itself, they provide a broader context for understanding the excited state behavior of related π-conjugated systems.

The fluorescent properties of this compound crystalline wires suggest their potential as waveguide materials theiet.org. Changes in fluorescence in the presence of certain vapors indicate potential for sensing applications theiet.org.

Supramolecular Chemistry of Decacyclene and Its Assemblies

Non-covalent Interactions and Self-Assembly

The planar geometry and extended π-system of decacyclene facilitate its self-assembly through non-covalent interactions. These interactions, such as π-π stacking and van der Waals forces, are crucial in the formation of ordered supramolecular structures. mdpi.comresearchgate.net Surface-assisted self-assembly approaches, triggered by various stimuli, can be employed to control the growth of supramolecular materials at defined interfaces. mdpi.com

Supramolecular Bearing Formations

The propeller-shaped structure of this compound derivatives, such as hexa-tert-butyl this compound, has been explored in the context of supramolecular bearing formations. mdpi.com These molecules can form ordered structures, like hexagonal 2D van der Waals crystals on surfaces, where they can exhibit rotational motion. mdpi.com This rotational behavior within a supramolecular assembly is analogous to a real-world mechanical bearing. mdpi.com

Cocrystalline Supramolecular Assemblies

This compound and related polycyclic aromatic hydrocarbons can participate in the formation of cocrystalline supramolecular assemblies. nih.govnih.gov These assemblies are driven by intermolecular interactions, including π-stacking and shape-complementary interactions. nih.gov For instance, a cyclic tetramer of acenaphthylene, which differs structurally from this compound, has been shown to form cocrystalline assemblies with buckminsterfullerene (B74262) through shape-complementary interactions. nih.govdntb.gov.ua Supramolecular macrocycles, in general, are key components in the formation of functional organic cocrystals driven by intermolecular interactions like charge transfer. nih.govrsc.org

Aggregation Phenomena

This compound molecules exhibit interesting aggregation behaviors driven by non-covalent intermolecular forces, particularly π–π interactions. theiet.orguniversiteitleiden.nl Studies have shown that this compound can form ordered monolayers on surfaces, with the aggregation process influenced by molecular symmetry and steric hindrance. universiteitleiden.nl Under certain conditions, compression can induce a reorganization, leading to the formation of bilayers. universiteitleiden.nl

This compound also aggregates into crystalline nano- and microwires. theiet.org These structures are held together by π–π interactions between the this compound molecules. theiet.org In these nanowires, the molecules are oriented with their long axis perpendicular to the wire direction, and the π–π stacking occurs parallel to the wire. theiet.org These aggregates show potential in applications such as nanosensors, where their optical properties can be utilized. theiet.org

Chiral Self-Assembly and Helical Architectures

The inherent structure of this compound leads to chiral self-assembly and the formation of helical architectures at the macroscopic level. medchemexpress.comcore.ac.uk

Propeller-like Chirality of this compound

This compound exists as a three-blade molecular propeller in the solid state. medchemexpress.comchemicalbook.com Crystal structure analysis reveals a non-planar twisted form, which gives rise to chirality at the molecular level. medchemexpress.comchemicalbook.com This twisted conformation is attributed to non-bonded repulsions between hydrogen atoms on the peripheral naphthalene (B1677914) groups. core.ac.ukmdpi.comacs.org The molecule possesses D₃ symmetry in this propeller shape. mdpi.comresearchgate.net This molecular chirality can correspond to enantiomeric forms of the this compound propeller. medchemexpress.comchemicalbook.commedchemexpress.com

Helical Crystal Morphology

Crystals of this compound exhibit a helical morphology, which is particularly pronounced when crystallized from solutions in organic solvents. core.ac.ukmdpi.comacs.orgresearchgate.net These can form as mesoscopic twisted ribbons. core.ac.uk The helical twist observed in these crystals can be both left- and right-handed. core.ac.uk Powder X-ray diffraction studies on solution-grown crystals, while often too small for single-crystal work, indicate that they possess the same unit cell, space group, and chiral crystal structure as sublimation-grown crystals. core.ac.ukacs.orgresearchgate.net This suggests a correlation between the morphological handedness of the crystal twist and the structural chirality of the molecule. core.ac.ukresearchgate.net

Chiral Space Groups and Enantiomeric Forms

This compound crystallizes in chiral space groups. medchemexpress.comcore.ac.ukresearchgate.netnih.gov For crystals grown by sublimation, the solid belongs to the chiral space group C222₁. core.ac.ukresearchgate.net In this space group, the this compound molecule lies on a special position, resulting in all molecular propellers within a single crystal having the same relative configuration. acs.orgresearchgate.netresearchgate.net This means that each crystal contains a single enantiomer of the this compound propeller. core.ac.uk

While definitive proof can be challenging, it is likely that the observed left- and right-handed helical crystals correspond to opposite enantiomers of the this compound propeller. core.ac.ukacs.orgresearchgate.net The crystallization in a chiral space group like C222₁ supports the presence of enantiomerically pure domains at the macroscopic level, linked to the molecular chirality. core.ac.uknih.govnih.govcore.ac.uk

Chiral Self-Assembly and Helical Architectures

The intrinsic structure of this compound facilitates chiral self-assembly, resulting in the formation of helical architectures observable at a macroscopic scale. medchemexpress.comcore.ac.uk

Propeller-like Chirality of this compound

In its solid state, this compound adopts a conformation resembling a three-bladed molecular propeller. medchemexpress.comchemicalbook.com Crystal structure analyses confirm a non-planar, twisted geometry, which imparts chirality to the molecule. medchemexpress.comchemicalbook.com This twist arises from steric repulsion between hydrogen atoms located on the peripheral naphthalene units. core.ac.ukmdpi.comacs.org The molecule exhibits D₃ symmetry when in this propeller conformation. mdpi.comresearchgate.net This molecular chirality can manifest as distinct enantiomeric forms of the this compound propeller. medchemexpress.comchemicalbook.commedchemexpress.com

Helical Crystal Morphology

This compound crystals display a helical morphology, which is particularly evident when grown from solutions in organic solvents. core.ac.ukmdpi.comacs.orgresearchgate.net These can form as mesoscopic twisted ribbons. core.ac.uk The helical twist observed in these crystalline structures can be either left-handed or right-handed. core.ac.uk Powder X-ray diffraction studies of crystals grown from solution, although often too small for detailed single-crystal analysis, show that they share the same unit cell, space group, and chiral crystal structure as crystals obtained by sublimation. core.ac.ukacs.orgresearchgate.net This observation suggests a correlation between the macroscopic handedness of the crystal twist and the underlying structural chirality of the molecule. core.ac.ukresearchgate.net

Chiral Space Groups and Enantiomeric Forms

This compound crystallizes in chiral space groups. medchemexpress.comcore.ac.ukresearchgate.netnih.gov For crystals grown via sublimation, the material crystallizes in the chiral space group C222₁. core.ac.ukresearchgate.net In this specific space group, the this compound molecule occupies a special position, leading to all molecular propellers within a single crystal possessing the same relative configuration. acs.orgresearchgate.netresearchgate.net Consequently, each individual crystal is composed of a single enantiomer of the this compound propeller. core.ac.uk

While definitive evidence can be challenging to obtain, it is considered probable that the observed left- and right-handed helical crystals correspond to opposite enantiomers of the this compound propeller. core.ac.ukacs.orgresearchgate.net The crystallization within a chiral space group such as C222₁ supports the existence of enantiomerically pure domains at the macroscopic level, directly linked to the molecular chirality. core.ac.uknih.govnih.govcore.ac.uk

Host-Guest Interactions and Molecular Recognition

While extensive specific data on this compound acting as a host in host-guest interactions and its molecular recognition capabilities in this context were not prominently found in the provided search results, the principles of molecular recognition are inherently linked to its supramolecular assembly behaviors. psu.edudtic.miluni-bielefeld.de The distinct propeller shape and the potential for chemical modification suggest possibilities for specific interactions with other molecules. The formation of ordered structures and aggregates inherently involves recognition events between molecules. theiet.orguniversiteitleiden.nl

Studies on related or modified this compound structures offer some relevant insights. For example, hexa-tert-butyl this compound has been investigated as a molecular rotor within a supramolecular bearing, where specific interactions with a surface, involving the molecule's lobes, are crucial for its function. researchgate.netpsu.edu This illustrates the capacity for this compound-based structures to engage in specific recognition processes with their environment or other molecular entities.

Furthermore, research into functionalized this compound derivatives, such as this compound triimides that undergo self-assembly into nanostructures, suggests that chemical modifications can be employed to tailor intermolecular interactions and potentially introduce or enhance host-guest properties. researchgate.net The broader field of supramolecular chemistry, particularly concerning macrocycles and host-guest chemistry, provides a conceptual framework for understanding how this compound, especially in modified forms or assembled structures, could participate in molecular recognition phenomena. frontiersin.orgnih.gov

Theoretical and Computational Studies on Decacyclene

Electronic Structure Calculations

Electronic structure calculations aim to solve the many-electron Schrödinger equation for a given system, providing information about the distribution of electrons and their energy levels. ornl.gov While exact solutions are computationally expensive for larger molecules, various approximations allow for the study of complex systems like decacyclene. ornl.gov

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a widely used quantum mechanical method for calculating the electronic structure of molecules. ossila.com DFT approximates the many-electron system by focusing on the electron density, offering a balance between computational efficiency and accuracy for various molecular properties. ornl.govscirp.org DFT studies have been applied to this compound and its derivatives to investigate their electronic behavior. csic.esresearchgate.netresearchgate.netnih.govacs.org

Interfacial Electronic Properties

DFT calculations have been instrumental in understanding the electronic properties at the interfaces between this compound derivatives and metal surfaces. Studies on this compound-tri-anhydride (DTA), a derivative of this compound, on surfaces like Au(111) and Ag(111) have utilized DFT to investigate interfacial energetics. csic.esresearchgate.netacs.org These calculations confirm experimental findings and provide insights into the electronic behavior at these interfaces. csic.esresearchgate.netacs.org The alignment of frontier levels at interfaces, which is associated with the charge-transfer barrier, is a key aspect explored by DFT. arxiv.org

Molecular Orbital Contributions (e.g., LUMO, LUMO+1)

Molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding a molecule's electronic and chemical properties. ossila.comgoogle.com DFT calculations are commonly used to determine the energies and spatial distributions of these orbitals. ossila.comscirp.orgresearchgate.net Studies on this compound derivatives, such as DTA, have used DFT to access information about both occupied and unoccupied molecular orbitals. csic.esacs.org The LUMO represents the lowest energy orbital available to accept electrons, and its energy is crucial for determining a molecule's electron-accepting ability. ossila.com DFT calculations can provide insights into the contributions of different parts of the molecule to these frontier orbitals, as seen in studies of related pi-conjugated systems. mdpi.com DFT studies on cyclopentannulated decacyclenes have supported findings related to their redox properties, which are linked to orbital energies. nih.gov

Charge Transfer Mechanisms

Understanding charge transfer is essential in various chemical and physical processes, particularly in organic electronics and at interfaces. ku.edursc.org DFT calculations are employed to investigate charge transfer mechanisms within molecules and between molecules and surfaces. csic.esresearchgate.netacs.orgmdpi.comku.edursc.orgarxiv.org For this compound derivatives like DTA, DFT studies have provided an understanding of interface charge transfer at metal surfaces. csic.esresearchgate.netacs.org DFT can help identify the donor and acceptor levels involved in charge transfer, typically the HOMO and LUMO. rsc.org The accuracy of DFT in describing charge transfer processes is an active area of research, with efforts to improve functionals for interfacial electronic structure. arxiv.orgarxiv.org

Extended Hückel Molecular Orbital (EHMO) Calculations

The Extended Hückel Molecular Orbital (EHMO) method is a semi-empirical quantum chemistry method that considers all valence electrons in a molecular orbital calculation. libretexts.orglibretexts.org While less computationally demanding than ab initio methods like DFT, EHMO can provide qualitative insights into molecular orbitals and electronic structure. libretexts.orglibretexts.org EHMO calculations have been applied to the this compound ligand in organometallic complexes to provide a qualitative measure of arene lability. researchgate.netgoettingen-research-online.decolab.ws This method was an early approach for calculating molecular orbital energies. libretexts.orgaip.org

Configuration Interaction Calculations

Configuration Interaction (CI) is a post-Hartree-Fock method used in quantum chemistry to account for electron correlation. wikipedia.org CI uses a wave function that is a linear combination of configuration state functions, which are built from molecular orbitals. wikipedia.org By including configurations beyond the ground state, CI can provide a more accurate description of electronic states, particularly excited states. wikipedia.org Configuration interaction calculations of the Pariser-Parr type, including doubly excited configurations, have been performed for this compound. aip.orgresearchgate.net These calculations have been used to compare with experimental absorption and emission spectra and to determine the term schemes for the lower excited states of this compound. aip.orgresearchgate.netresearchgate.netcolab.ws Agreement between experimental and calculated term schemes has been reported for the lower excited states. aip.org Due to their computational cost, CI calculations are typically limited to relatively small systems. wikipedia.org

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations have been employed to investigate the behavior of this compound molecules, particularly at interfaces and in condensed phases. Studies have utilized MD simulations to examine the arrangement and dynamics of this compound molecules at an air-water interface. researchgate.netresearchgate.net These simulations have shown that this compound molecules tend to align themselves perpendicularly to the water surface, forming distinct domains with different relative orientations. researchgate.net The average intermolecular distance between this compound molecules after pre-equilibration at 300 K was found to be approximately 3.6 Å, which aligns well with DFT calculations for a this compound dimer and crystallographic data. researchgate.netresearchgate.net

MD simulations have also been used to study the stability of complexes involving this compound and to explore the dynamics of large molecules. dntb.gov.uafrontiersin.org Some simulations suggest that this compound might intercalate within lipid bilayers, potentially influencing membrane properties.

Prediction of Reactivity and Bonding

Computational studies, particularly those utilizing Density Functional Theory (DFT), have been instrumental in predicting the reactivity and analyzing the bonding in this compound and its derivatives. DFT calculations have been used to study the electronic structure and aromaticity of this compound, suggesting a progressive narrowing of the HOMO-LUMO gap upon π-expansion in related compounds. researchgate.net Theoretical studies have also investigated the reactivity and bonding in organometallic complexes containing this compound as a ligand. mdpi.comhhu.degoettingen-research-online.de Extended Hückel Molecular Orbital (EHMO) calculations have provided insights into the lability of the arene ring in such complexes. hhu.de

Computational chemistry plays a crucial role in understanding chemical reactions by modeling electronic structure rearrangements and determining reaction pathways. academie-sciences.fr While general principles of computational reactivity prediction are well-established academie-sciences.frrsc.org, specific detailed computational predictions of this compound's intrinsic reactivity (e.g., specific reaction pathways or reaction rates of the neutral molecule) were not prominently featured in the search results, beyond its behavior as an electron acceptor upon substitution nih.govresearchgate.net and its reactions with metal centers mdpi.comhhu.de.

Studies on Energy Barriers and Rotational Dynamics

Computational studies have explored the rotational dynamics of molecules, including polycyclic aromatic hydrocarbons like this compound. The propeller-shaped geometry of this compound arises from non-bonded repulsions between hydrogen atoms, leading to a chiral conformation with D₃ symmetry. mdpi.com This structural feature implies potential rotational dynamics of the naphthalene (B1677914) units around the central core. While direct computational studies specifically quantifying the rotational energy barriers within the neutral this compound molecule were not explicitly detailed in the search results, related computational work on rotational dynamics in similar systems, such as metal-organic frameworks with rotating linkers, highlights the use of DFT to calculate rotational energy barriers. tudelft.nlumich.edu These studies demonstrate how computational methods can determine energy differences between transition states and stable conformations to understand rotational freedom. umich.edu The concept of energy barriers is also relevant in understanding processes like atropisomerization in axially chiral compounds, where theoretical studies help elucidate the effect of structural features on rotational hindrance. nih.gov

Computational Analysis of Spectroscopic Features

Computational methods are valuable tools for analyzing and predicting the spectroscopic properties of molecules, including this compound. Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) have been used to investigate electronic properties such as HOMO and LUMO energies, which are directly related to UV-Vis absorption spectra. bhu.ac.in Computational studies have supported the interpretation of experimental UV-Vis spectra of this compound and its derivatives, correlating observed bathochromic shifts with computationally predicted narrowing of the HOMO-LUMO gap. researchgate.net

While specific detailed computational simulations of the complete vibrational or NMR spectra of this compound were not extensively found, computational analysis of electronic structure and molecular orbitals provides a basis for understanding features observed in techniques like UV-Vis and EPR spectroscopy. researchgate.netresearchgate.netrsc.org Computational approaches can also help in assigning spectral bands to specific molecular orbitals hhu.de and understanding the influence of molecular structure and environment on spectroscopic signatures. researchgate.net

Applications of Decacyclene and Its Derivatives in Advanced Materials

Organic Electronics and Semiconductors

Decacyclene's polycyclic aromatic structure makes it an effective material for charge transport, leading to its utilization in organic electronics, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) myskinrecipes.com. The ability of this compound to form stable thin films and its electron-transporting properties contribute to enhancing the efficiency and performance of these devices myskinrecipes.com.

Electron Acceptor Materials

This compound-tri-anhydride (DTA), a derivative of this compound, has been identified as an ideal electron acceptor material for organic electronics researchgate.netcsic.esacs.orgfigshare.com. The presence of three electron-deficient anhydride (B1165640) functional groups in DTA increases its electron affinity, making it a promising candidate for n-type organic semiconductors csic.es. Research on DTA monolayers on metal surfaces like gold (Au) and silver (Ag) has provided insights into interfacial energetics and electron transfer processes researchgate.netcsic.esacs.org.

n-Type Organic Semiconductors

The development of n-type organic semiconductors, which conduct electrons, is crucial for complementary circuit design in organic electronics acs.org. While historically there have been more p-channel (hole-conducting) materials, significant effort has been directed towards developing air-stable n-channel organic semiconductors with performance comparable to p-type materials acs.orgrsc.org. This compound-based triimides have shown promise as n-type materials for organic semiconducting devices researchgate.net. For instance, a this compound-based triimide core functionalized with octyl side groups (referred to as DTI) has been studied as a non-fullerene acceptor in organic solar cells rsc.org.

Organic Solar Cells

This compound is explored for its potential use in photovoltaic cells, where it can contribute to improving light absorption and energy conversion myskinrecipes.com. This compound triimide acceptors have been investigated for use in organic solar cells rsc.orgdntb.gov.uarsc.orgosti.gov. Bulk heterojunction photovoltaic devices incorporating a this compound triimide core as a non-fullerene acceptor and poly(3-hexylthiophene) (P3HT) as the donor material have shown power conversion efficiencies of approximately 1.6% in their as-cast state rsc.orgrsc.orgkaust.edu.sa. However, thermal annealing of these devices can lead to a significant decrease in efficiency and electron current rsc.orgrsc.org. This performance degradation is linked to the reorientation of the acceptor molecules upon annealing, resulting in an edge-on orientation that hinders vertical electron transport rsc.orgrsc.org.

Data on the performance of organic solar cells based on a this compound triimide acceptor (DTI) with P3HT as the donor highlights the impact of processing conditions:

Device TypeDonor MaterialAcceptor MaterialProcessing ConditionPower Conversion Efficiency (PCE)
Bulk HeterojunctionP3HTDTIAs-cast~1.6% rsc.orgrsc.orgkaust.edu.sa
Bulk HeterojunctionP3HTDTIThermally AnnealedSignificantly Decreased rsc.orgrsc.org

Light-Emitting Devices

This compound has been explored for use in light-emitting devices due to its optoelectronic properties nih.govresearchgate.net. Langmuir-Blodgett (LB) thin films composed of this compound have been developed for this application nih.govresearchgate.net. Light-emitting devices fabricated with LB films of this compound have been operated under both direct-current (dc) and alternating-current (ac) modes, with electroluminescence observed under moderately high frequencies in ac mode researchgate.net. Studies have compared the light output characteristics, charge injection, and operation mechanisms under dc and ac modes, revealing differences between the two researchgate.net. The Fowler-Nordheim tunneling mechanism has been found to be applicable in the dc case, while space-charge-assisted electron injection lowers the tunneling barrier in ac modes researchgate.net.

Interfacial Studies with Metal Surfaces (e.g., Au, Ag)

Research has been conducted on the electronic properties of the interfaces between this compound derivatives and metal surfaces, particularly Au(111) and Ag(111) researchgate.netcsic.esacs.org. Studies on this compound-tri-anhydride (DTA) monolayers on Au(111) and Ag(111) surfaces have utilized techniques such as valence band photoemission and X-ray absorption measurements to investigate occupied and unoccupied molecular orbitals researchgate.netcsic.esacs.org. These studies have revealed electron transfer from the substrate to the DTA monolayer on Ag(111) researchgate.netcsic.esacs.org. Density functional theory calculations have supported experimental findings and provided a deeper understanding of photoemission and X-ray absorption spectral features, as well as the fingerprints associated with interface charge transfer csic.esacs.org. Core-level photoemission spectra, such as C1s and O1s, have been analyzed to understand the chemical environment of atoms in DTA and track energy level alignment changes at the interface csic.es.

Interactions between this compound derivatives and metal surfaces also extend to the study of chiral surfaces. For instance, the adsorption of hexa-tert-butyl-decacyclene (HtBDC) on Cu(110) has been studied using scanning tunneling microscopy (STM), revealing the generation of chiral kink sites similar to those observed on Cu(643) cmu.edursc.org.

Material Science and Nanomaterials

This compound is utilized in the formation of non-covalent thin films, which are important in material science for applications such as sensors and electronic devices nih.gov. Freestanding non-covalent thin films of this compound, approximately 2.5 nm thick, have been formed, held together solely by supramolecular interactions without the need for covalent crosslinking nih.gov. These films are mechanically stable and can be free-standing over micrometer distances nih.gov. Computational chemistry and microscopic imaging techniques have been employed to study these thin films on both molecular and microscopic scales nih.gov. Langmuir-Blodgett (LB) experiments have been conducted to study the compression-decompression of this compound molecules at the air-water interface, providing insights into their packing behavior nih.gov.

This compound is also explored in research for its application in the synthesis of advanced carbon-based materials, including graphene-like structures, for use in nanotechnology and material science myskinrecipes.com. Crystalline nanowires of this compound have been developed using a vapor deposition method researchgate.net. These nano/microstructures are composed of aggregated this compound molecules held together by π-π interactions researchgate.net. Trisubstituted this compound derivatives have been investigated as discotic mesogens that can form a chemically stable low-temperature model for the carbonaceous mesophase, an intermediate in the production of coke and graphite (B72142) exlibrisgroup.comrri.res.in.

Precursor for Carbon-Rich Nanomaterials

This compound serves as a precursor for the synthesis of carbon-rich nanomaterials, including fullerene-related structures and carbon nanofibers. High-temperature pyrolysis of aromatic precursors, such as this compound, can yield thermally stable products like fullerene-related derivatives. Additionally, carbon nanofibers have been formed from this compound through ion beam irradiation. researchgate.net The use of this compound as an additional carbon source has also been explored in the self-assembled growth of single-walled carbon nanotubes by pyrolysis of metal-organic precursors. researchgate.net

Thin Film Technologies

This compound is utilized in the formation of thin films, which are crucial components in material science for applications in sensors and electronic devices. These films can be created as non-covalent thin films, relying on supramolecular interactions rather than covalent crosslinking. Research has demonstrated that this compound can form mechanically stable, freestanding thin films with a thickness of approximately 2.5 nm, capable of spanning micrometer distances. researchgate.netresearchgate.net The stability of these films is attributed to strong van der Waals forces, resulting in a Young's modulus comparable to other two-dimensional materials.

Data Table: Properties of this compound Thin Films researchgate.net

PropertyValue
Thickness2.5 ± 0.7 nm
Mechanical Strength26 ± 9 nN
Young's Modulus6 ± 4 GPa

This compound trianhydride (DTA), a derivative featuring three anhydride functional groups, is of interest for its self-assembling properties and potential as an n-channel semiconductor in organic electronics. nih.govcsic.es Studies on DTA monolayers on metallic surfaces like gold and silver have provided insights into interface energetics. csic.es

Sensor Technology

This compound has been explored for its use in sensor technology, particularly in the development of optical oxygen sensors. rsc.org this compound-based sensor chemistry has been reported, and the compound has been used as a fluorescent dye embedded in sensor tips for monitoring oxygen concentration. rsc.orgresearchgate.net The sensing mechanism often relies on the dynamic quenching of this compound's fluorescence by oxygen. rsc.org this compound has also been used in dual sensors for the simultaneous determination of oxygen and anesthetic gases like halothane, based on the quenching of its fluorescence in a silicone rubber matrix. rsc.org

Nanowire Formation

This compound has been studied for its potential in forming crystalline nanowires, which are essential for nanoscale electronic applications. acs.org The unique helical structure of this compound is believed to facilitate the formation of ordered crystalline arrangements in these nanowires, exhibiting interesting optical properties relevant to sensing applications. acs.orgtheiet.org Nanowires and microwires of this compound have been characterized, showing a birefringent crystal structure and potential as a waveguide material. theiet.org These crystalline wires, held together by π–π interactions, have shown selective changes in conductivity and fluorescence in the presence of certain vapors, suggesting their use for selective detection. theiet.org

Liquid Crystals and Optoelectronics

This compound and its derivatives have been investigated in the context of liquid crystals and optoelectronics, leveraging their disc-like shape and electronic properties.

This compound is among the aromatic hydrocarbons that can serve as cores for discotic liquid crystals (DLCs). rri.res.inroutledge.com Discotic liquid crystals are formed by disc-shaped molecules that can self-assemble into columnar structures. routledge.comresearchgate.net Trisubstituted this compound derivatives have been explored as a means to bridge the gap between carbonaceous mesophase and discotic liquid crystals. tandfonline.comexaly.comexlibrisgroup.comrri.res.in

In optoelectronics, this compound has been explored for use in light-emitting devices due to its optoelectronic properties. The ability to form thin films allows for the integration of this compound into organic light-emitting diodes (OLEDs), where it can potentially enhance light emission efficiency and stability. The molecular structure of this compound contributes to its suitability as a semiconductor material, facilitating charge transport. Discotic liquid crystals based on cores like this compound are considered promising candidates for optoelectronic applications such as solar cells, OLEDs, and field-effect transistors, owing to their high charge-carrier mobility along the stacking axis and self-assembly properties. researchgate.nethexapb.com

Data Table: Comparison of this compound in Light-Emitting Applications

Application TypeMaterial UsedPerformance Characteristics
OLEDThis compoundHigh efficiency, stability
Traditional OLEDsVarious polymersLower efficiency

Advanced Characterization Techniques in Decacyclene Research

Spectroscopic Analysis

Spectroscopic methods are widely employed to investigate the electronic states and chemical composition of materials based on decacyclene.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states within a material. acs.org In the context of this compound research, XPS has been utilized to assess the cleanliness of surfaces before the deposition of molecules and to examine the chemical state of this compound derivatives. For example, XPS was used to verify the cleanliness of Au(111) and Ag(111) surfaces prior to the deposition of this compound-tri-anhydride (DTA) monolayers. csic.es XPS studies have also contributed to the understanding of interactions between organic molecules, such as perylene-tetracarboxylic-dianhydride (PTCDA) and 1,4,5,8-naphthalene-tetracarboxylic acid dianhydride (NTCDA), and metal surfaces, providing relevant information on chemical bonding and interface states for comparative analysis with this compound derivatives. researchgate.netacs.org

X-ray Absorption Measurements (e.g., NEXAFS)

X-ray Absorption Measurements, including Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy, serve as powerful tools for probing the unoccupied molecular orbitals and determining the molecular orientation of organic films on surfaces. csic.esrsc.org NEXAFS experiments can determine molecular orientation due to the inherent polarization of the X-ray beam and the ability to tune the incident angle. rsc.org Organic molecules frequently possess anisotropic molecular orbitals, with transitions to these orbitals having specific directional dipole moments. rsc.org The intensity of a π* transition peak, for instance, is maximized when the electric field vector of the incident X-ray is aligned with the direction of the π* transition vector. rsc.org

In research involving this compound, NEXAFS has been applied to access the unoccupied molecular orbitals of this compound-tri-anhydride (DTA) monolayers on metal surfaces such as Au(111) and Ag(111). csic.esnih.gov When combined with valence band photoemission, these measurements have indicated electron transfer from the substrate to the surface, particularly on Ag(111). csic.esnih.gov Analysis of the C K-edge NEXAFS spectra of DTA revealed that resonances linked to transitions involving LUMO and LUMO+1 orbitals were influenced by charge transfer on Ag(111), aligning with experimental observations and density functional theory (DFT) calculations. csic.es NEXAFS has also been instrumental in studying the surface alignment of organic materials, showing that the orientation observed in the bulk can extend to the surface. acs.org

Valence Band Photoemission

Valence Band Photoemission spectroscopy yields information about the occupied molecular orbitals of a material. This technique is vital for understanding the electronic structure and the alignment of energy levels at interfaces. For this compound-tri-anhydride (DTA) monolayers on metal surfaces, a combination of valence band photoemission and X-ray absorption measurements has been employed to investigate the occupied and unoccupied molecular orbitals, respectively. csic.esnih.gov These investigations have demonstrated that on Ag(111), electron transfer from the substrate to the surface occurs, leading to changes in the molecular energy levels. csic.esnih.gov Density functional theory calculations have supported these experimental findings, offering a more profound understanding of the photoemission and X-ray absorption spectral features and the signatures associated with interface charge transfer. csic.esnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the structure and dynamics of molecules in both solution and solid states. For this compound and its derivatives, NMR, specifically ¹H and ¹³C NMR, has been used for the characterization of synthesized compounds and to study their behavior. goettingen-research-online.detandfonline.com For example, ¹H and ¹³C NMR studies have been conducted to investigate the coordination mode of this compound in metal complexes. goettingen-research-online.de Solution ¹H NMR and solid-state ¹³C CPMAS NMR have been utilized to characterize water-soluble oxygenated amphiphilic materials derived from this compound, enabling comparisons with the hydrocarbon precursor and helping to identify the nature of the oxygenated moieties. tandfonline.com Concentration-dependent ¹H NMR spectroscopy has also been applied to study the self-aggregation behavior of this compound monoimides in solution, allowing for the determination of association constants. nih.gov

UV-Vis Absorption and Emission Spectroscopy

UV-Vis Absorption and Emission Spectroscopy are widely used techniques for examining the electronic transitions and optical properties of molecules. Absorption spectra illustrate the variation in absorbance as a function of wavelength, while emission spectra show the fluorescence intensity at different emission wavelengths following excitation at a specific wavelength. edinst.com These techniques provide valuable insights into the electronic structure, energy gaps, and the capacity for light absorption and emission.

In this compound research, UV-Vis absorption and emission spectroscopy have been applied to characterize the optical properties of this compound derivatives. nih.govresearchgate.netuniversiteitleiden.nl For instance, the absorption and emission spectra of cyclopentannulated decacyclenes, which function as multistage electron acceptors, have been documented. researchgate.net Studies on this compound monoimides have indicated that their absorption spectra can be shifted to longer wavelengths (bathochromically shifted) compared to analogous this compound triimides, despite having a less extensive π-electron system. nih.gov While some this compound derivatives may not exhibit fluorescence, others, such as this compound triimide, can show yellow fluorescence in certain solvents with a low quantum yield. nih.gov UV-Vis absorption has also been used in comparative studies involving this compound derivatives and other polycyclic aromatic hydrocarbons. universiteitleiden.nl

Atomic Force Microscopy (AFM) Nanoindentation

Atomic Force Microscopy (AFM) nanoindentation is a technique used to quantify the mechanical strength and elastic properties of materials at the nanoscale. In the context of this compound, AFM nanoindentation has been employed to study the mechanical robustness of freestanding, non-covalent thin films formed by this compound molecules. nih.govx-mol.com

Research has shown that this compound can form mechanically stable thin films, approximately 2.5 nm thick, held together solely by supramolecular interactions. nih.govx-mol.comresearchgate.net AFM nanoindentation measurements on these films, spanning over 1 µm apertures, have quantified their mechanical strength. nih.govx-mol.comresearchgate.net The technique involves indenting the film with an AFM tip while recording the force-indentation curve. researchgate.netpubcompare.ai

Studies have determined that these this compound thin films can withstand a point load of 26 ± 9 nN when freely spanning a 1 µm aperture. nih.govx-mol.comresearchgate.net The effective Young's modulus of these films has been measured to be 6 ± 4 GPa, a value comparable to that of covalently linked graphene oxide membranes. nih.govx-mol.com Non-elastic changes, potentially indicative of crack induction, were observed at an average force of 8 ± 4 nN. researchgate.net

AFM imaging is also used to characterize the morphology and thickness of this compound films. researchgate.net For instance, AFM images of this compound films transferred onto a Si/SiO₂ wafer showed uniform coverage with a thickness of 2.5 ± 0.7 nm, consistent with a bimolecular layer. researchgate.net

Table 1: Mechanical Properties of this compound Thin Films (from AFM Nanoindentation)

PropertyValueAperture Size
Point Load Strength26 ± 9 nN1 µm
Force for Non-elastic Changes8 ± 4 nNN/A
Effective Young's Modulus6 ± 4 GPa1 µm
Film Thickness2.5 ± 0.7 nmN/A

X-ray Crystallography

X-ray crystallography is a fundamental technique for determining the atomic and molecular structure of crystalline materials. carleton.eduwikipedia.org It provides detailed information about the internal lattice, unit cell dimensions, bond lengths, bond angles, and atomic positions. carleton.edu For this compound, X-ray crystallography has been instrumental in understanding its unique propeller-shaped molecular structure and crystal packing. chemicalbook.comacs.orgmedchemexpress.commdpi.com

Single Crystal X-ray Diffraction

Single crystal X-ray diffraction is applied to well-ordered single crystals to obtain a three-dimensional picture of the electron density within the crystal, allowing for the precise determination of atomic positions and molecular conformation. carleton.eduwikipedia.org

Single crystal X-ray analysis of this compound has confirmed that the molecule is twisted into a shallow molecular propeller. acs.orgmdpi.com This distortion is attributed to non-bonded repulsions between hydrogen atoms on the periphery. acs.orgmdpi.com The crystal structure analysis revealed that this compound crystallizes in the chiral space group C222₁, with Z = 4. acs.org In this arrangement, the molecule lies on a special position, and all propellers within a single crystal have the same relative configuration. acs.org

Interestingly, single crystals of this compound have also been observed to exhibit a helical morphology, which is more pronounced when grown from solutions in organic solvents. acs.orgmdpi.com This helical morphology at the macroscopic level is believed to correspond to the chirality of the molecular propeller in the crystal structure. acs.org

Single crystal X-ray diffraction has also been used to characterize metal complexes of this compound, revealing how the this compound ligand coordinates to metal centers and the resulting structural changes. nih.govfigshare.com For example, studies on iron complexes of this compound have shown that the this compound ring maintains its gently twisted molecular propeller geometry with twofold crystallographic symmetry (C2) upon complexation. nih.gov

Table 2: Single Crystal X-ray Diffraction Data for this compound

PropertyValue
Space GroupC222₁
Z (molecules per unit cell)4
Molecular ConformationTwisted molecular propeller
Crystal MorphologyHelical (especially from organic solvents)

Powder X-ray Diffraction

Powder X-ray diffraction (PXRD) is used to characterize polycrystalline or powdered samples. wikipedia.orgrsc.orgamericanpharmaceuticalreview.com While it does not typically provide the same level of detailed structural information as single crystal methods, it is valuable for phase identification, determining crystallinity, and analyzing lattice parameters. wikipedia.org

Powder X-ray diffraction studies have been conducted on this compound, particularly on crystals grown from solutions which may be too small for single-crystal analysis. acs.org These studies have shown that the solution-grown crystals have the same unit cell, space group, and chiral crystal structure as those analyzed by single crystal methods. acs.org This indicates that the crystal structure observed in larger single crystals is representative of the bulk material obtained from solution growth. PXRD can also be used to monitor changes in the crystalline form of materials. americanpharmaceuticalreview.com

Environmental and Biological Considerations of Decacyclene As a Polycyclic Aromatic Hydrocarbon

Decacyclene as a Polycyclic Aromatic Hydrocarbon (PAH)

This compound is classified as a polycyclic aromatic hydrocarbon (PAH). PAHs are a class of organic compounds composed of multiple fused aromatic rings. wikipedia.org They are generally uncharged, non-polar, and planar molecules. wikipedia.org

Environmental Presence and Sources

PAHs, including this compound, are ubiquitous in the environment, arising from both natural and anthropogenic sources. aaqr.org The primary source of PAHs is the incomplete combustion of organic matter, such as wood, coal, oil, and other biofuels. wikipedia.orgumweltbundesamt.de Higher molecular weight PAHs are typically generated by high-temperature industrial processes. wikipedia.org

Specific sources contributing to environmental PAH levels include:

Combustion Processes: Incomplete combustion of fossil fuels and biomass is a dominant source. wikipedia.orgaaqr.orgumweltbundesamt.de This includes emissions from vehicles, industrial processes (like power generation, iron and steel production, cement manufacturing), residential heating (especially wood and coal burning), and agricultural waste burning. wikipedia.orgaaqr.orgumweltbundesamt.denih.gov

Natural Sources: Natural phenomena such as forest fires and volcanic eruptions also release PAHs into the environment. umweltbundesamt.denih.govcanada.ca

Fossil Fuels: PAHs are natural components of fossil fuel deposits like coal and petroleum. wikipedia.orgumweltbundesamt.de Industrial processes involving these materials, such as coal coking and petroleum refining, can also be sources. umweltbundesamt.denih.gov

Other Sources: Tobacco smoke and the burning of garbage also contribute to PAH emissions. wikipedia.orgumweltbundesamt.denih.gov

Once released, PAHs can partition between gas and particulate phases in the atmosphere and undergo long-range transport. aaqr.org They can be deposited onto water bodies, soil, and vegetation through dry and wet deposition. aaqr.org Due to their low solubility in water and lipophilicity, PAHs tend to attach to soil and sediment particles, where degradation can be slow. aaqr.orgcanada.cadcceew.gov.au this compound's high LogP suggests significant environmental persistence.

Biological Interactions

Research into the biological activity of this compound is ongoing. While extensive studies on its direct biological interactions are not as widespread as for some smaller PAHs, its structural characteristics suggest potential mechanisms of interaction. this compound's planar, disk-like geometry and extensive pi-conjugation are notable features.

Intercalation within Lipid Bilayers

While direct studies specifically on this compound's intercalation within lipid bilayers are not prominently detailed in the search results, the concept of intercalation is a known interaction mechanism for some planar aromatic molecules with lipid bilayers and DNA. dtic.milresearchgate.net The planar structure of PAHs allows them to potentially insert themselves between the layers of lipid molecules in biological membranes. dtic.mil Research on other large aromatic molecules and their interactions with bilayers, such as studies on lithium intercalation into bilayer graphene, illustrate the principle of how planar structures can interact with layered biological or synthetic materials. researchgate.netdiva-portal.org

Fluorescent Properties in Biological Contexts

This compound exhibits fluorescent properties, which are attributed to the pi-pi interactions between its molecules. These properties can be utilized in biological contexts, particularly in the development of biosensors. This compound has been explored as an oxygen-sensitive fluorophore in the development of fluorescence-based oxygen sensors. nih.govgoogle.com These sensors can be applied in biological research, such as monitoring oxygen levels in bioreactors or blood samples. rsc.org The principle behind these sensors is the dynamic quenching of this compound's fluorescence by molecular oxygen. google.comrsc.org The use of fluorophores with emission wavelengths greater than 600 nm, which include some ruthenium-based fluorophores also used in oxygen sensing, can be beneficial in biological research as many biological materials have strong absorption and fluorescence at lower wavelengths. nih.govrsc.org While this compound itself might not emit in the far-red or near-infrared range, its inclusion in the list of commonly used oxygen-sensitive fluorophores highlights its potential application in biological sensing systems. nih.gov

Q & A

Q. How can researchers ensure reproducibility in this compound studies?

  • Methodological Answer :
  • Detailed Supplementary Information : Publish full synthetic protocols, including stirring rates and cooling gradients.
  • Open Data Repositories : Share raw XRD, NMR, and device data via platforms like Zenodo.
  • Peer Review Collaboration : Invite third-party labs to replicate key findings pre-publication .

Key Challenges & Future Directions

  • Synthetic Scalability : Develop low-temperature routes to reduce energy costs.
  • Environmental Impact : Assess toxicity of this compound and its byproducts (limited data available).
  • Multidisciplinary Integration : Combine organic chemistry with device physics for applied innovations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.